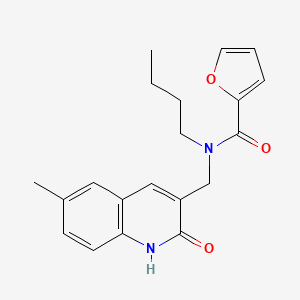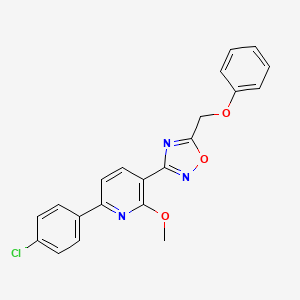
3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. The compound is synthesized using a specific method and has been studied extensively to determine its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory activity, 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole has been found to exhibit analgesic and antipyretic activities. The compound has also been shown to have a low toxicity profile, making it a potentially safe option for use in medical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole in laboratory experiments is its low toxicity profile. This makes it a potentially safe option for use in animal studies. However, one of the limitations of the compound is its solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole. One area of interest is the compound's potential use in the treatment of cancer. Studies have shown that the compound exhibits antiproliferative activity against cancer cells, making it a promising candidate for further research in this area.
Another potential future direction for research involving the compound is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that the compound exhibits neuroprotective activity, making it a potential candidate for further research in this area.
Conclusion:
In conclusion, 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole is a chemical compound that has been the subject of extensive scientific research. The compound exhibits anti-inflammatory, analgesic, and antipyretic activities and has potential applications in the treatment of cancer and neurodegenerative diseases. While the compound has limitations, such as its solubility, it has a low toxicity profile, making it a potentially safe option for use in laboratory experiments. Further research is needed to fully explore the potential of this compound in the field of medicine.
Méthodes De Synthèse
The synthesis of 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole involves a multi-step process that begins with the reaction of 4-chloro-2-methoxypyridine-3-carboxylic acid with thionyl chloride to form 4-chloro-2-methoxypyridine-3-carbonyl chloride. This is then reacted with 6-amino-2-methoxypyridine-3-carboxamide to form 6-(4-chlorophenyl)-2-methoxypyridine-3-carboxamide. The final step involves the reaction of 6-(4-chlorophenyl)-2-methoxypyridine-3-carboxamide with phenoxymethyl isocyanate to form 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole.
Applications De Recherche Scientifique
3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole has been studied extensively for its potential applications in the field of medicine. The compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
3-[6-(4-chlorophenyl)-2-methoxypyridin-3-yl]-5-(phenoxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3/c1-26-21-17(11-12-18(23-21)14-7-9-15(22)10-8-14)20-24-19(28-25-20)13-27-16-5-3-2-4-6-16/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQRJEUQCDANSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C3=NOC(=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

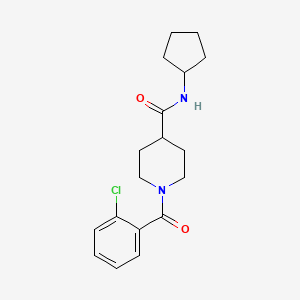

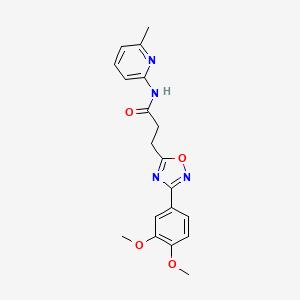
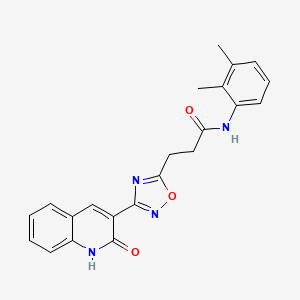


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7692507.png)
![Ethyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate](/img/structure/B7692512.png)



![2-bromo-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692551.png)
